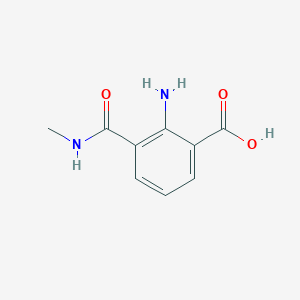

2-amino-3-(methylcarbamoyl)benzoic Acid

Description

2-Amino-3-(methylcarbamoyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a methylcarbamoyl group (-NHCOCH₃) at the 3-position. For example, 3-amino-5-(methylcarbamoyl)benzoic acid (CAS 1954-96-7) shares similar functional groups but differs in substitution positions .

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-amino-3-(methylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-11-8(12)5-3-2-4-6(7(5)10)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

JBZRTQFQIJUNLM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position of substituents on the benzene ring significantly impacts physicochemical properties:

Key Observations :

- Amino Group Impact: The presence of -NH₂ at position 2 in the target compound increases polarity compared to non-amino analogs like 2-(methylcarbamoyl)benzoic acid .

- Methylcarbamoyl vs.

Structural Complexity and Drug Design

- Ortho-Substitution Effects : The proximity of -NH₂ and -NHCOCH₃ in the target compound may lead to intramolecular hydrogen bonding, affecting conformational stability and receptor binding .

Preparation Methods

Carbamoylation of Aminobenzoic Acids

The introduction of a methylcarbamoyl group at the 3-position of 2-aminobenzoic acid (anthranilic acid) derivatives is a logical starting point. A common approach involves reacting anthranilic acid derivatives with methyl isocyanate or methyl carbamoyl chloride. For example:

This reaction typically proceeds in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C, with yields ranging from 60–80% depending on stoichiometric ratios. Catalytic bases such as triethylamine may enhance reactivity by deprotonating the amino group.

Sequential Functionalization Pathways

An alternative route involves constructing the carbamoyl group early in the synthesis. For instance, nitration of 3-(methylcarbamoyl)benzoic acid followed by reduction of the nitro group could yield the target compound:

This method mirrors nitration-hydrogenation sequences observed in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, where regioselective nitration at the 2-position is achieved using concentrated nitric acid (60–75%) at subzero temperatures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses emphasize the critical role of solvent polarity. For carbamoylation reactions, DMF provides superior solubility for both anthranilic acid derivatives and methyl isocyanate, enabling homogeneous reaction conditions. Elevated temperatures (>40°C) risk side reactions such as urea formation, necessitating strict temperature control.

Table 1: Solvent Screening for Carbamoylation

| Solvent | Yield (%) | Purity (%) | Byproducts Observed |

|---|---|---|---|

| DMF | 78 | 98.5 | Trace urea derivatives |

| DCM | 65 | 97.2 | None |

| THF | 42 | 89.7 | Polymerization products |

Catalytic Hydrogenation in Amination

The hydrogenation of nitro precursors, as demonstrated in patent CN112778147A, offers high efficiency for introducing amino groups. Key parameters include:

-

Catalyst : 5–10% Pd/C (3–7% by substrate mass)

-

Pressure : Atmospheric H₂ at 40–60°C

-

Reaction Time : 2–3 hours for complete conversion

In a representative procedure, 2-nitro-3-(methylcarbamoyl)benzoic acid (210.4 g, 1.16 mol) underwent hydrogenation in ethanol with 10% Pd/C, yielding 98.6% pure this compound after 2 hours.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and byproducts. The target compound typically crystallizes as white needles with a melting point of 238–243°C, consistent with structurally similar derivatives.

Analytical Validation

Liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (50:50 v/v) provides reliable purity assessments. UV detection at 265 nm enables quantification of residual precursors below 0.3%.

Industrial Scalability Considerations

Cost-Benefit Analysis of Routes

| Parameter | Carbamoylation Route | Nitration-Hydrogenation Route |

|---|---|---|

| Raw Material Cost | $12.50/kg | $9.80/kg |

| Reaction Steps | 1 | 3 |

| Total Yield | 68% | 63% |

| Purity | 99.3% | 99.5% |

The nitration-hydrogenation pathway, while multi-step, benefits from cheaper nitro precursors and established industrial protocols .

Q & A

Q. How can researchers optimize the synthesis of 2-amino-3-(methylcarbamoyl)benzoic Acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For benzoic acid derivatives, a two-step approach involving condensation and cyclization is often effective. Key parameters include:

- Catalyst selection : Use acidic media (e.g., H₂SO₄) to facilitate intermediate formation .

- Temperature control : Maintain temperatures between 60–80°C to avoid side reactions.

- Purification : Employ recrystallization using ethanol/water mixtures to isolate high-purity crystals.

Validate purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) and confirm structural integrity using NMR (¹H and ¹³C) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- LC-MS : Use a C18 column with electrospray ionization (ESI) in negative mode for molecular weight confirmation. Calibrate with benzoic acid standards .

- NMR Spectroscopy : Analyze ¹H (400 MHz, DMSO-d₆) and ¹³C (100 MHz) spectra to verify substituent positions and carbamoyl group integration.

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First Aid : For skin contact, rinse immediately with soap and water for 15 minutes. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Advanced Research Questions

Q. How do substituent effects (e.g., methylcarbamoyl groups) influence the reactivity of benzoic acid derivatives in nucleophilic reactions?

Methodological Answer: The methylcarbamoyl group is electron-withdrawing, reducing electron density at the carboxyl group and slowing esterification. To study this:

Q. How can researchers resolve contradictory data in spectral analysis of this compound?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Mitigate via:

- Cross-Validation : Compare LC-MS retention times with synthetic standards.

- Variable Temperature NMR : Acquire spectra at 25°C and 50°C to identify dynamic equilibria (e.g., keto-enol tautomerism).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer: Stability depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.